5-Isopropylisoxazole-3-carbaldehyde
Overview
Description
5-Isopropylisoxazole-3-carbaldehyde is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylisoxazole-3-carbaldehyde typically involves the reaction of aromatic aldehydes with nitroacetic esters, leading to the formation of intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives . Another method involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Isopropylisoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The isoxazole ring can undergo substitution reactions, particularly at the nitrogen and oxygen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and nucleophiles are commonly used under various conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
5-Isopropylisoxazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Isopropylisoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function and activity .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family.
5-Phenylisoxazole-3-carbaldehyde: A similar compound with a phenyl group instead of an isopropyl group.
3,5-Disubstituted Isoxazoles: Compounds with various substituents at the 3 and 5 positions of the isoxazole ring.
Uniqueness
5-Isopropylisoxazole-3-carbaldehyde is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
5-propan-2-yl-1,2-oxazole-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)7-3-6(4-9)8-10-7/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRJQHGOMRISFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123770-61-6 | |
Record name | 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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